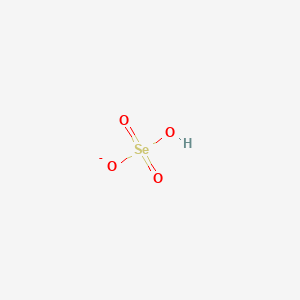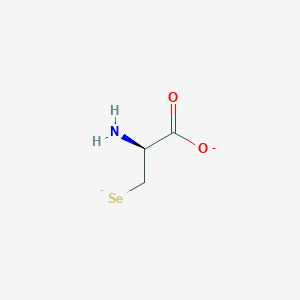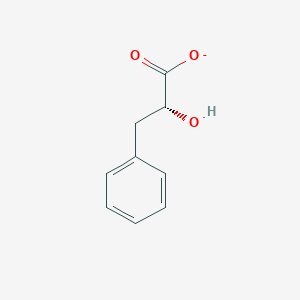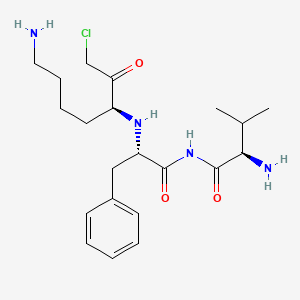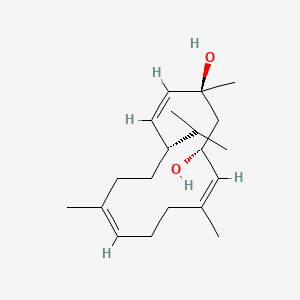
CCRIS 5452
Übersicht
Beschreibung
The compound belongs to a class of organic molecules with potential significance in various fields of chemistry and materials science. Its complex structure, featuring multiple stereochemical centers and double bonds, suggests a molecule with unique physical and chemical properties, which could be leveraged in synthesizing new materials or in the study of reaction mechanisms.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. While there are no direct studies on the synthesis of this specific compound, research on similar molecules suggests that strategies involving selective functionalization, protection-deprotection sequences, and controlled formation of carbon-carbon bonds are critical. For instance, the synthesis of related compounds often employs palladium-catalyzed reactions, ring-closing metathesis, and careful stereochemical control to achieve the desired configuration (Alami et al., 1995).
Molecular Structure Analysis
The molecular structure of organic compounds is typically elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide insights into the arrangement of atoms within a molecule and its electronic structure. For molecules similar to the one , electron diffraction and spectroscopic studies have been instrumental in determining bond lengths, angles, and stereochemistry, offering a detailed view of the molecule's three-dimensional shape (Schultz et al., 1998).
Chemical Reactions and Properties
The chemical reactivity of a molecule is profoundly influenced by its functional groups and molecular structure. Compounds with multiple double bonds and stereochemical centers can undergo a variety of reactions, including additions, cyclizations, and rearrangements. The presence of trimethylsilyl groups, for example, can significantly affect a molecule's reactivity towards electrophiles and nucleophiles, as well as its stability under various conditions (Bock et al., 1993).
Physical Properties Analysis
The physical properties of organic compounds, such as melting point, boiling point, solubility, and optical activity, are determined by their molecular structure. The configuration of double bonds and the presence of chiral centers can influence the compound's phase behavior, interaction with light, and solubility in different solvents. Studies on similar compounds have shown that subtle changes in molecular structure can lead to significant differences in physical properties (Gleiter et al., 1997).
Chemical Properties Analysis
The chemical properties of a compound, including acidity/basicity, redox potential, and reactivity towards specific reagents, are closely related to its molecular structure. The electronic distribution within the molecule, influenced by its functional groups and overall geometry, dictates how it interacts with other molecules. Research on compounds with related structures has provided valuable information on their acid-base behavior, potential as ligands in coordination chemistry, and susceptibility to oxidative or reductive conditions (Kim et al., 2005).
- (Alami et al., 1995)
- (Schultz et al., 1998)
- (Bock et al., 1993)
- (Gleiter et al., 1997)
- (Kim et al., 2005)
Wissenschaftliche Forschungsanwendungen
Antitumor-Aktivitäten
Alpha-Cembrenediol wurde auf seine potenziellen Antitumor-Eigenschaften untersucht. Derivate dieser Verbindung zeigten Cytotoxizität gegen verschiedene Krebszelllinien, was auf ihr Versprechen als Chemotherapeutikum hindeutet . So zeigten bestimmte Derivate eine vergleichbare Antikrebsaktivität wie Cisplatin, ein gängiges Chemotherapeutikum .
Neuroprotektive Wirkungen
Die Forschung legt nahe, dass Alpha-Cembrenediol neuroprotektive Wirkungen haben kann. Dies könnte besonders bei der Behandlung neurodegenerativer Erkrankungen von Vorteil sein, bei denen der Schutz von Neuronen entscheidend ist .
Antimikrobielle Eigenschaften
Alpha-Cembrenediol hat aufgrund seiner antimikrobiellen Aktivitäten Aufmerksamkeit erregt. Dies umfasst potenzielle Anwendungen bei der Behandlung von bakteriellen Infektionen und als Bestandteil von antiseptischen Formulierungen .
Landwirtschaftliche Fungizide
Die antimikrobiellen Eigenschaften der Verbindung erstrecken sich auf ihre Verwendung in der Landwirtschaft, wo sie als Fungizid dienen könnte. Diese Anwendung könnte dazu beitragen, Nutzpflanzen vor Pilzkrankheiten zu schützen und so die Ernährungssicherheit und die landwirtschaftliche Produktivität zu fördern .
Antivirale Effekte gegen TMV
Alpha-Cembrenediol hat schützende Wirkungen gegen das Tabakmosaikvirus (TMV) gezeigt, mit einer höheren Wirksamkeit als einige Kontrollmittel. Dies deutet auf seine potenzielle Verwendung als Bioagent zur Bekämpfung von Viruskrankheiten bei Pflanzen hin .
Anwendungen in der Tabakindustrie
Aufgrund seines Vorkommens in Tabak könnte Alpha-Cembrenediol spezifische Anwendungen in der Tabakindustrie haben, z. B. bei der Entwicklung neuer Produkte oder Prozesse .
Eigenschaften
IUPAC Name |
(1S,3R,4Z,8Z,12S,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/b12-11-,16-7-,17-13-/t18-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVKDDXPCFBMOV-KPKOZXNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CC/C(=C\[C@@H](C[C@](/C=C\[C@@H](CC1)C(C)C)(C)O)O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57605-80-8 | |
| Record name | 2,7,11-Cembratriene-4,6-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057605808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does alpha-2,7,11-Cembratriene-4,6-diol exert its antitumor-promoting effects?
A1: The research suggests that alpha-2,7,11-Cembratriene-4,6-diol inhibits the activity of protein kinase C (PKC), a key enzyme involved in cell growth and proliferation. [] Specifically, the compound was found to inhibit the phosphorylation of a 47-kilodalton protein in human platelets, a process known to be mediated by PKC. [] This suggests that alpha-2,7,11-Cembratriene-4,6-diol may disrupt PKC-dependent signaling pathways involved in tumor promotion.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3,5-Bis[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-2,4,6-trihydroxyphenyl]-2-methylbutan-1-one](/img/structure/B1232584.png)
![N-[(Z)-furan-2-ylmethylideneamino]-N-methylmethanamine](/img/structure/B1232587.png)
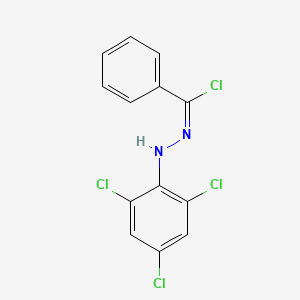
![ethyl 2-[[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]sulfanyl]acetate](/img/structure/B1232592.png)
![7-[[(2S,4aS,6S)-2,6-dihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one](/img/structure/B1232595.png)

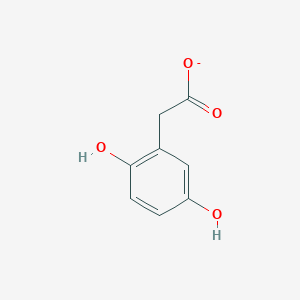
![(3R)-4-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-benzyl-4-oxobutanoic acid](/img/structure/B1232599.png)
